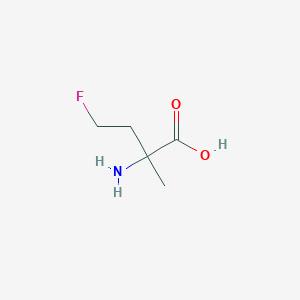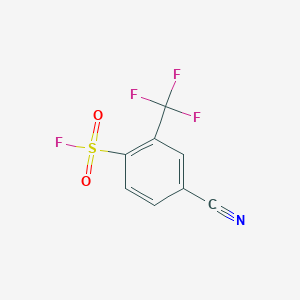
2-Amino-4-fluoro-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-fluoro-2-methylbutanoic acid is a fluorinated amino acid derivative It is structurally characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a fluorine atom attached to a methyl-substituted butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid typically involves the introduction of a fluorine atom into the amino acid structure. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff bases. These complexes are then alkylated with fluorinated alkyl iodides, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-fluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-fluoro-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its role in amino acid transport and metabolism.
Industry: The compound is used in the development of novel pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-fluoro-2-methylbutanoic acid involves its interaction with amino acid transporters in biological systems. The fluorine atom enhances the compound’s ability to mimic natural amino acids, allowing it to be transported across cell membranes. This property is particularly useful in tumor imaging, where the compound accumulates in tumor cells due to their increased amino acid transport activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3-fluoropropanoic acid
- 2-Amino-5-fluoropentanoic acid
Uniqueness
2-Amino-4-fluoro-2-methylbutanoic acid is unique due to its specific fluorine substitution pattern and methyl group, which confer distinct chemical and biological properties. Compared to other fluorinated amino acids, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H10FNO2 |
|---|---|
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
NJGXDLBWRBRMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCF)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine](/img/structure/B13221400.png)


![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)


![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)


![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)



